molecular formula C11H14O4 B13361836 Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol

Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol

Cat. No.: B13361836
M. Wt: 210.23 g/mol
InChI Key: JXYCOZBMZAKJRE-QWRGUYRKSA-N
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Description

Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol is a complex organic compound characterized by its tetrahydrofuran ring structure with a phenoxy group and a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxy Group: This step involves the reaction of the tetrahydrofuran ring with a phenol derivative under suitable conditions.

    Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The phenoxy group and hydroxymethyl substituent play crucial roles in its reactivity and interactions with other molecules. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Rel-(3S,4S)-4-(3-(hydroxymethyl)phenoxy)tetrahydrofuran-3-ol can be compared with other similar compounds, such as:

    Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents.

    Phenoxy Compounds: Molecules with phenoxy groups but different core structures.

    Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to different core structures.

Uniqueness

The unique combination of the tetrahydrofuran ring, phenoxy group, and hydroxymethyl substituent in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(3S,4S)-4-[3-(hydroxymethyl)phenoxy]oxolan-3-ol

InChI

InChI=1S/C11H14O4/c12-5-8-2-1-3-9(4-8)15-11-7-14-6-10(11)13/h1-4,10-13H,5-7H2/t10-,11-/m0/s1

InChI Key

JXYCOZBMZAKJRE-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H]([C@H](CO1)OC2=CC=CC(=C2)CO)O

Canonical SMILES

C1C(C(CO1)OC2=CC=CC(=C2)CO)O

Origin of Product

United States

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